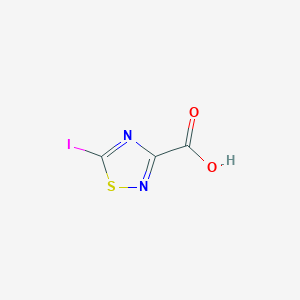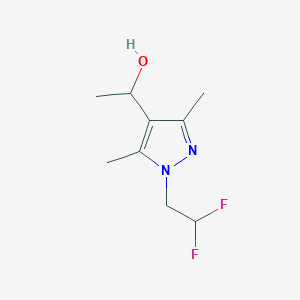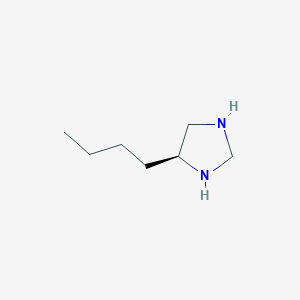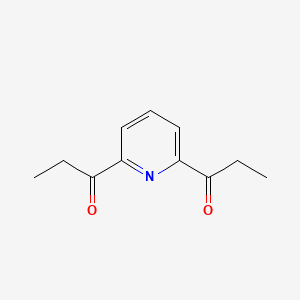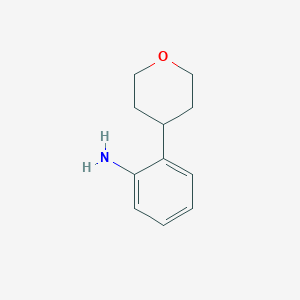
2-(Tetrahydro-2H-pyran-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydro-2H-pyran-4-yl)aniline is an organic compound characterized by the presence of a tetrahydropyran ring attached to an aniline moiety. This compound is notable for its unique structure, which combines the properties of both tetrahydropyran and aniline, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of tetrahydropyran derivatives with aniline under specific conditions. One common method includes the use of a platinum-catalyzed hydroalkoxylation of hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using lanthanide triflates as catalysts in room temperature ionic liquids, providing high yields of the desired product . The use of silver (I) triflate and copper (I)-Xantphos systems are also common in industrial settings due to their efficiency and mild reaction conditions .
化学反応の分析
Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
2-(Tetrahydro-2H-pyran-4-yl)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)aniline involves its interaction with various molecular targets and pathways. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. The tetrahydropyran ring provides structural stability and can enhance the compound’s solubility and bioavailability .
類似化合物との比較
2-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares the tetrahydropyran ring but differs in the functional group attached to the ring.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride: Similar structure with a methoxy group attached to the tetrahydropyran ring.
2-(Bromomethyl)tetrahydro-2H-pyran: Contains a bromomethyl group instead of an aniline moiety.
Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)aniline is unique due to its combination of the tetrahydropyran ring and aniline moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H15NO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 |
InChIキー |
ILPZNTAHLDGQKW-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


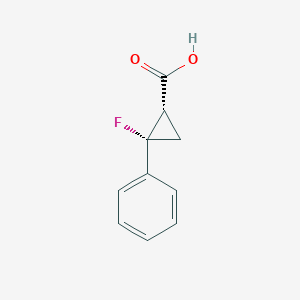
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
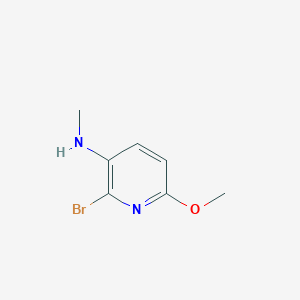
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
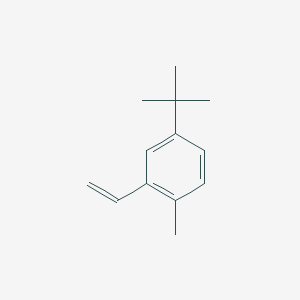
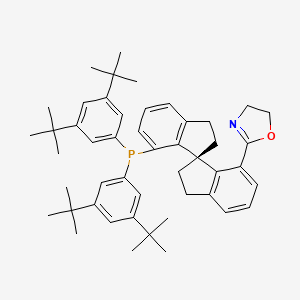
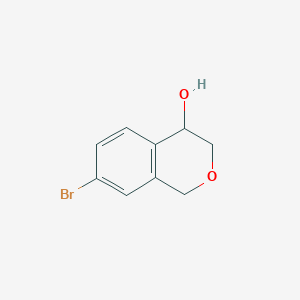
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
